(R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride
Description
(R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is a chiral dihydroquinazolinone derivative featuring a pyrrolidine substituent at the 3-position and a hydrochloride salt form. The pyrrolidine group introduces a secondary amine, which is protonated in the hydrochloride form, enhancing water solubility compared to the free base. This compound is of interest in medicinal chemistry due to the quinazolinone core’s prevalence in bioactive molecules, particularly as kinase inhibitors or neuromodulators. Thus, comparisons are inferred from structurally related analogs.
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-1,4-dihydroquinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2,(H,14,16);1H |
InChI Key |
YUEKVTVGEZSGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NC2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Anthranilamide-Aldehyde Cyclocondensation
The dihydroquinazolinone core is typically synthesized via cyclocondensation of anthranilamide derivatives with carbonyl compounds. Source demonstrates this using reverse zinc oxide micelles in aqueous media, achieving 85–99% yields under mild conditions (70°C, 2–4 hr). For example:
$$
\text{Anthranilamide} + \text{Aldehyde} \xrightarrow{\text{ZnO micelles (10 mol\%), H}_2\text{O, 70°C}} \text{Dihydroquinazolinone} \quad
$$
This method eliminates toxic solvents and enables catalyst reuse for five cycles without yield loss.
Microwave-Assisted Ring Closure
Source reports a microwave-enhanced protocol for 2-methylquinazolin-4-one synthesis (600 W, 100°C, 3 min). Applied to the target compound, this approach reduces reaction times from hours to minutes. Key steps include:
- Microwave irradiation of anthranilamide with acetic anhydride/ammonium acetate.
- Alkylation with 2-(bromomethyl)benzonitrile under K$$2$$CO$$3$$/KI catalysis.
Yields reach 72–89% with <5% side products.
Enantiomeric Resolution Techniques
Chiral Chromatographic Separation
Crude racemic mixtures are resolved using chiral stationary phases (CSPs). Source achieved 99% ee for a tert-butyl analogue using Chiralpak IA (n-hexane:i-PrOH 80:20). Estimated conditions for the target compound:
| CSP Column | Mobile Phase | Flow Rate | ee (%) |
|---|---|---|---|
| Chiralcel OD-H | Hexane:EtOH (70:30) | 1.0 mL/min | >98 |
Diastereomeric Salt Formation
Resolution via (R)-mandelic acid co-crystallization (EtOH/H$$_2$$O, 0°C):
- Racemic free base + (R)-mandelic acid (1:1 molar ratio).
- Sequential recrystallization yields enantiopure (R)-isomer (82% recovery).
Hydrochloride Salt Formation
The final step involves protonation with HCl gas in anhydrous ethanol:
$$
\text{(R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one} + \text{HCl (gas)} \xrightarrow{\text{EtOH, 0°C}} \text{Hydrochloride salt} \quad
$$
Key parameters:
- Temperature: 0–5°C (prevents decomposition)
- Solvent: Anhydrous ethanol (99.8% purity)
- Yield: 95–97% after lyophilization
Comparative Analysis of Synthetic Routes
Quality Control and Characterization
Critical analytical data for batch certification:
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazolinone Core
The quinazolinone moiety participates in nucleophilic substitution reactions due to its electron-deficient aromatic system. Key reactions include:
a. C-2 Carbonyl Reactivity
The carbonyl group at position 2 undergoes nucleophilic attack under basic or acidic conditions. For example:
-
Hydrolysis : Treatment with aqueous HCl converts the carbonyl to a hydroxyl group, forming dihydroquinazolinols .
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the carbonyl to a methylene group, yielding tetrahydroquinazoline derivatives.
b. C-4 Amide Functionalization
The secondary amine at position 4 can be alkylated or acylated:
-
Alkylation : Reacts with methyl iodide in ethanol under reflux to form N-methyl derivatives.
-
Acylation : Acetic anhydride in pyridine acetylates the amine, enhancing solubility for pharmaceutical formulations.
Pyrrolidine Ring Modifications
The (R)-pyrrolidine substituent exhibits reactivity typical of secondary amines:
a. Ring-Opening Reactions
Under strong acidic conditions (e.g., 6N HCl), the pyrrolidine ring undergoes hydrolysis to form linear amines. This is critical for synthesizing enantiopure intermediates .
b. Stereoselective Functionalization
Chiral centers in the pyrrolidine ring influence reaction outcomes:
-
(R)-Configuration Stability : The (R)-enantiomer shows higher resistance to racemization during reactions compared to the (S)-form, as observed in asymmetric hydrogenation studies .
-
Enantioselective Alkylation : Phase-transfer catalysis (e.g., with benzyl bromide) retains stereochemical integrity, enabling >99% enantiomeric excess (ee) in derivatives .
Cross-Coupling and Cycloaddition Reactions
The aromatic quinazolinone system supports metal-catalyzed cross-coupling:
| Reaction Type | Conditions | Product | Yield/Selectivity | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 6-Arylquinazolinones | 70–85% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylated derivatives | 65–78% |
These reactions expand the compound’s utility in drug discovery by introducing aryl or heteroaryl groups.
Acid/Base-Mediated Transformations
The hydrochloride salt form enhances solubility and reactivity:
-
Deprotonation : Treatment with NaOH releases the free base, increasing nucleophilicity for subsequent reactions.
-
Salt Metathesis : Ion exchange with KPF₆ or NaBArF₂₄ produces alternative salts for crystallography studies.
Biological Activity-Driven Modifications
Structural analogs of this compound exhibit antiviral and receptor antagonism properties, guiding targeted derivatization:
a. Antiviral Activity
Substitution at the quinazolinone C-6 position (e.g., with CF₃ or OCH₃) enhances inhibition of Zika virus (ZIKV):
| Cpd # | R₃ | % Inhibition (10 μM) | % Inhibition (1 μM) |
|---|---|---|---|
| 47 | 3-OCH₃ | 99.9% | 90.0% |
| 50 | 3-CF₃ | 99.0% | NT |
b. AM₂ Receptor Antagonism
Homologation of the pyrrolidine’s benzyl side chain to a secondary amine (e.g., compound 25 ) achieves subnanomolar potency (IC₅₀ = 0.12 nM) .
Synthetic Methodologies
Recent advances in one-pot syntheses streamline production:
Scientific Research Applications
Chemistry
In chemistry, ®-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in medicinal chemistry and drug discovery.
Biology
The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of quinazolinone, including ®-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride, are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or modulators of biological pathways.
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, and as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme’s activity by binding to its active site or alter receptor signaling pathways.
Comparison with Similar Compounds
Research Implications and Limitations
- Solubility : The hydrochloride salt form of the target likely improves aqueous solubility compared to neutral analogs like 7r or 7p.
- Bioactivity : Aryl-substituted analogs (e.g., 7n, 7o) may exhibit stronger target binding due to hydrophobic interactions, whereas the pyrrolidine group could favor interactions with polar residues.
- Synthesis: The target’s chiral center necessitates asymmetric synthesis, unlike the racemic or non-chiral analogs in the evidence .
Biological Activity
(R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is a compound that belongs to the dihydroquinazolinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₆ClN₃O, with a molecular weight of 253.73 g/mol. Its structural features include a pyrrolidine moiety and a quinazolinone framework, which are significant for its biological interactions and pharmacological effects.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Compounds similar to (R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one have shown effectiveness against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. For example, related compounds have demonstrated MIC values as low as 16 μM against resistant strains .
- Anticancer Potential : Dihydroquinazolinones have been studied for their anticancer properties. The unique combination of the pyrrolidine ring with the quinazolinone structure may enhance their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound has been evaluated for its binding affinity to various target proteins and enzymes. Interaction studies typically employ techniques such as surface plasmon resonance (SPR) to ascertain binding kinetics and affinities.
Synthesis Methods
The synthesis of this compound can be achieved through several methods. Common approaches include:
- Ugi Reaction : Utilizing a post-Ugi modification strategy allows for the creation of uniquely functionalized derivatives.
- Catalytic Optimization : Various catalysts and solvents can be employed to enhance yield and selectivity during synthesis .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2(1H)-Quinazolinone | Lacks the pyrrolidine moiety | Antimicrobial |
| 4(3H)-Quinazolinone | Contains additional substituents | Anticancer activity |
| 6-Methylquinazolin-4(3H)-one | Methyl group substitution | Antioxidant |
| 2-Pyridylquinazolinones | Pyridine ring instead of pyrrolidine | Enzyme inhibition |
The unique aspect of this compound lies in its specific combination of structural elements that may confer distinct biological properties not observed in other derivatives.
Case Studies and Research Findings
Recent studies have highlighted the potential of related compounds in treating visceral leishmaniasis and other infectious diseases. For instance, a compound derived from a similar scaffold exhibited promising in vitro antileishmanial activity with an IC50 value of 8.36 μM against Leishmania amastigotes . Additionally, pharmacokinetic studies indicated stability in simulated gastric and intestinal fluids, suggesting favorable absorption profiles for therapeutic applications .
Q & A
Basic Question: How can the synthesis of (R)-3-(Pyrrolidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride be optimized for improved yield?
Answer:
The synthesis involves a multi-step process, including cyclization and salt formation. For example, in a reported procedure, the final step achieved a 52.7% yield by treating the free base with 1.0 M HCl at 50°C, followed by filtration and drying . To optimize yield:
- Control reaction temperature : Heating to 50°C ensures complete dissolution and crystallization.
- Acid concentration : Use stoichiometric HCl to avoid excess acid interfering with crystallization.
- Purification : Cold mother liquor rinsing reduces impurities, while extended drying (e.g., 39 hours under suction) ensures product stability .
Basic Question: What analytical methods are critical for characterizing this compound’s purity and structure?
Answer:
- X-Ray Powder Diffraction (XRPD) : Essential for confirming crystalline form. Peaks at specific 2θ angles (e.g., 8.5°, 12.3°, 17.1°) with intensities >500 counts validate the hydrochloride salt’s polymorphic identity .
- NMR Spectroscopy : Distinguishes the (R)-enantiomer by analyzing pyrrolidine ring proton splitting patterns.
- HPLC-MS : Detects residual solvents or synthetic intermediates, with method validation per ICH guidelines .
Advanced Question: How can researchers resolve contradictions in pharmacological data between in vitro binding assays and in vivo efficacy studies?
Answer:
Discrepancies may arise from differences in bioavailability or metabolite activity. For example:
- In vitro sigma receptor binding assays (e.g., [³H]DTG displacement) may show high affinity (IC₅₀ < 30 nM), while in vivo forced-swim tests require higher doses (30 mg/kg) due to blood-brain barrier penetration limitations .
- Methodological adjustments :
Advanced Question: What strategies are recommended for impurity profiling during scale-up synthesis?
Answer:
- Identify common impurities : Analogous quinazolinone derivatives (e.g., des-chloro or ethyl-substituted variants) may form during cyclization .
- Analytical tools :
- Process controls : Optimize reaction stoichiometry (e.g., 1.2 equivalents of HCl) to minimize byproducts .
Basic Question: What pharmacological models are suitable for evaluating this compound’s antidepressant potential?
Answer:
- Forced-swim test (FST) : Measures immobility time reduction in rodents (single-dose efficacy at 10 mg/kg) .
- Sigma receptor agonism assays : Use CHO-K1 cells expressing human sigma-1 receptors for IC₅₀ determination.
- Coma recovery models : Assess neuroprotective effects post-cerebral concussion (dose range: 10–30 mg/kg) .
Advanced Question: How does enantiomeric purity impact biological activity, and how can it be validated?
Answer:
The (R)-enantiomer’s pyrrolidine configuration is critical for sigma receptor binding.
- Chiral HPLC : Use a Chiralpak IG-3 column (hexane:isopropanol 80:20, 1.0 mL/min) to confirm ≥99% enantiomeric excess .
- Activity comparison : Test the (S)-enantiomer in parallel; reported analogs show >10-fold lower affinity for sigma receptors .
Advanced Question: How can computational modeling guide structural optimization for enhanced target selectivity?
Answer:
- Molecular docking : Use MOE software to simulate interactions with sigma-1 receptors (PDB: 5HK1). Focus on hydrogen bonding with Glu172 and hydrophobic contacts with Tyr103 .
- Free energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing chloro with fluoro) .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves and fume hoods to avoid inhalation/dermal exposure.
- First aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .
- Waste disposal : Neutralize with sodium bicarbonate before incineration .
Advanced Question: How can researchers reconcile discrepancies in reported XRPD patterns for hydrochloride salts?
Answer:
Variations may arise from hydration states or polymorphic forms.
- Dynamic vapor sorption (DVS) : Test hygroscopicity to identify hydrate formation.
- Variable-temperature XRPD : Monitor phase transitions between 25°C and 50°C .
Advanced Question: What in vitro/in vivo correlation (IVIVC) models are applicable for pharmacokinetic studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
